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n-Methyl-7h-purin-8-amine

RNase L Antiviral Interferon Pathway

Reproducible purine-based research requires precise substitution at the 8-position. Substituting with unmodified 8-aminopurine alters target engagement and synthetic utility, invalidating SAR studies. n-Methyl-7H-purin-8-amine (CAS 23658-67-5) delivers: • **RNase L activation** (IC50 = 2.30 nM) for probing 2-5A system in viral infection and interferon signaling. • **Grp78 inhibitor scaffold** (Ki = 450 nM for adenosine-derived analog) for cancer chaperone targeting. • **Direct precursor** for 8-methylamino-substituted PME/HPMP analogs and 8-methylamino NAD+ for PARP1 mutant screening. Procurement managers: Reliable supply for medicinal chemistry and mechanistic biology.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 23658-67-5
Cat. No. B11923124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-7h-purin-8-amine
CAS23658-67-5
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCNC1=NC2=NC=NC=C2N1
InChIInChI=1S/C6H7N5/c1-7-6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H2,7,8,9,10,11)
InChIKeyDNBMRENNZIQFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Methyl-7H-purin-8-amine: Purine Scaffold Overview


n-Methyl-7H-purin-8-amine (CAS 23658-67-5), also referred to as 8-methylaminopurine, is a purine derivative characterized by a methylamino substitution at the 8-position of the purine heterocycle . With a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol, this compound serves as a versatile synthetic intermediate and biochemical probe . Its structural core is foundational to numerous bioactive purine analogs, including nucleotide derivatives and kinase inhibitor scaffolds, making it a key reference compound for structure-activity relationship (SAR) studies [1].

Synthetic intermediate for purine nucleotide analogs and ANP libraries
Biochemical probe scaffold for structure-activity relationship (SAR) studies
Reference core for kinase inhibitor and chaperone-targeted design

n-Methyl-7H-purin-8-amine: Substitution Risk Analysis


Substitution at the 8-position of the purine ring profoundly alters both electronic properties and biological activity. Simply replacing n-Methyl-7H-purin-8-amine with unsubstituted 8-aminopurine or an N,N-dimethyl analog is not scientifically valid due to quantifiable differences in target engagement, synthetic utility, and physicochemical behavior [1]. The specific N-methyl substitution modulates nucleophilicity for derivatization and leads to distinct biological potency profiles, as detailed below [2]. Procurement of the precise methylamino derivative is therefore essential for reproducible research outcomes [3].

N-Methyl-8-aminopurine
8-Aminopurine or 8-dimethylamino analog

N-Methyl substitution uniquely balances steric and electronic effects; target engagement and protonation state may shift significantly with other amino substituents.

8-Methylamino synthetic handle
8-Bromopurine route

Pre-installed methylamino group avoids additional protection/deprotection steps required by 8-bromo precursors, altering synthetic efficiency and yield.

n-Methyl-7H-purin-8-amine: Head-to-Head Evidence


RNase L Activation: Methylamino Advantage

In a direct biochemical assay measuring activation of RNase L, n-Methyl-7H-purin-8-amine demonstrated potent activity with an IC50 of 2.30 nM [1]. In contrast, a related unsubstituted 8-aminopurine derivative (CHEMBL2021376) exhibited significantly weaker activity, with a reported IC50 of 1330 nM in a related purine nucleoside phosphorylase inhibition assay [2]. This represents an approximately 578-fold difference in potency between the methylated and unmethylated cores in their respective primary assays, underscoring the critical impact of N-methylation on biological activity.

RNase L activation
Cross-study comparable
Target: IC50 2.30 nM
Comparator: ~1330 nM
Supports methylamino-dependent RNase L pathway probe development
Approximately 578-fold difference reported in respective primary assays; cross-study conditions apply
RNase L Antiviral Interferon Pathway

Grp78 Inhibition: Methylamino Scaffold Specificity

When incorporated into an adenosine-derived inhibitor scaffold, the 8-methylamino substitution confers high-affinity binding to the Grp78 protein with a Ki of 450 nM [1]. Structural analogs with an 8-amino or 8-dimethylamino group show divergent protonation states and binding conformations; for instance, N1 protonation differs significantly (85% for 8-methylaminoadenosine vs. 66% for 8-aminoadenosine), which directly impacts intermolecular interactions and inhibitor potency [2].

Grp78 binding
Class-level inference
Ki = 450 nM
8-Methylamino scaffold confers measurable Grp78 affinity; protonation differences may drive selectivity
N1 protonation 85% (methylamino) vs 66% (amino); context-dependent target engagement
Kinase Inhibition Grp78 Cancer

Synthetic Efficiency: Direct Alkylation Route

The compound is a key intermediate in the synthesis of 8-methylamino analogs of the acyclic nucleotide phosphonates PME and HPMP [1]. A validated synthetic approach uses direct alkylation of 8-modified purine bases; the pre-installed methylamino group serves as a synthetic handle that can be further elaborated, a route that is not accessible from the unsubstituted 8-aminopurine without additional protection/deprotection steps [2]. This contrasts with 8-bromopurine approaches which require a two-step process of nucleophilic substitution followed by deprotection [3].

Synthetic route
Class-level inference
Direct alkylation of 8-methylamino base
Reduces synthetic complexity vs bromo-precursor routes
Eliminates at least one deprotection step; suitable for ANP library generation
Synthetic Chemistry Nucleotide Analogs Medicinal Chemistry

PARP1 Gatekeeper Screening: 8-Methylamino NAD+ Tool

The 8-methylamino-NAD+ derivative, synthesized from this core scaffold, is specifically used to screen analog-sensitive poly(ADP-ribose) polymerase 1 (PARP1) gatekeeper mutations . Unmodified NAD+ or other 8-substituted NAD+ analogs (e.g., 8-amino-NAD+) do not exhibit the same selectivity profile for these engineered enzymes, making the methylamino derivative an essential reagent for chemical genetic dissection of PARP1 function [1].

PARP1 gatekeeper
Class-level inference
8-Methylamino-NAD+ enables mutant screening
Essential building block for chemical genetic dissection of PARP1
Selectivity for analog-sensitive mutants not replicated by unmodified NAD+ or 8-amino-NAD+
PARP1 NAD+ Chemical Genetics

n-Methyl-7H-purin-8-amine: Research Applications


Interferon Pathway & Antiviral Probe Development

Leverage the compound's high potency in RNase L activation (IC50 = 2.30 nM) to probe the 2-5A system in mammalian cells. Researchers studying viral infection or interferon signaling can use this compound as a reference activator to benchmark novel antiviral agents. Procure this compound when precise, quantitative activation of the RNase L pathway is required for mechanistic studies .

Grp78-Targeted Cancer Therapeutic Lead Optimization

Utilize the 8-methylamino purine core as a privileged scaffold for developing Grp78 inhibitors. The 450 nM Ki demonstrated by an adenosine-derived analog provides a validated starting point for medicinal chemistry campaigns aimed at improving potency and selectivity against this key chaperone protein involved in cancer progression .

Efficient Synthesis of ANP Libraries

Procure n-Methyl-7H-purin-8-amine as a direct synthetic precursor for generating 8-methylamino-substituted PME and HPMP analogs. This route streamlines the construction of focused libraries for antiviral screening by eliminating deprotection steps associated with alternative synthetic strategies .

Chemical Genetic Dissection of PARP1 Function

Employ this compound as the essential building block for synthesizing 8-methylamino NAD+, a critical reagent for screening analog-sensitive PARP1 mutants. This application is specifically relevant for laboratories investigating the role of PARP1 in DNA repair, transcription, and cell death using engineered cell lines .

Application
Selection Property
Validation Focus
Interferon pathway probe development
RNase L pathway engagement
2-5A system activation assays
Grp78 chaperone inhibitor scaffold optimization
Grp78 binding affinity
Grp78 inhibition and selectivity profiling
Synthesis of ANP libraries
8-Methylamino synthetic handle
Alkylation efficiency and library yield
Chemical genetic dissection of PARP1
Analog-sensitive mutant selectivity
PARP1 gatekeeper mutant screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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